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Compound of Interest

Compound Name: AZD0156

Cat. No.: B605740 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of AZD0156, a potent and selective Ataxia

Telangiectasia Mutated (ATM) kinase inhibitor, with other relevant alternatives in preclinical

models. The content is designed to assist researchers in evaluating its target engagement

through detailed experimental data and protocols.

Abstract
AZD0156 is a highly selective and orally bioavailable inhibitor of ATM kinase, a critical

component of the DNA damage response (DDR) pathway.[1] By inhibiting ATM, AZD0156
prevents the phosphorylation of downstream substrates, thereby disrupting cell cycle

checkpoints and DNA repair, ultimately leading to apoptosis in cancer cells. This guide details

its performance against other ATM inhibitors and provides methodologies for key validation

experiments.

Comparison of ATM Inhibitors
AZD0156 demonstrates superior potency and selectivity compared to earlier generation ATM

inhibitors such as KU-55933 and KU-60019. This enhanced selectivity minimizes off-target

effects, a crucial aspect of therapeutic development.
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Inhibitor
ATM IC50
(µM)

ATR IC50
(µM)

mTOR IC50
(µM)

DNA-PK
IC50 (µM)

Reference

AZD0156 0.00058 (cell) 6.2 (cell) 0.61 (cell)
0.14

(enzyme)
[1]

KU-55933
0.013

(enzyme)

>100

(enzyme)
9.3 (enzyme) 2.5 (enzyme) [2]

KU-60019
0.006

(enzyme)

0.83

(enzyme)

0.15

(enzyme)

0.07

(enzyme)
[2]

Preclinical Performance of AZD0156
In preclinical studies, AZD0156 has been shown to potentiate the effects of DNA-damaging

agents like irinotecan and PARP inhibitors such as olaparib.

Cancer Model Combination Agent Effect Reference

Colorectal Cancer

(CRC) Xenograft
Irinotecan Tumor Regression [1]

Triple-Negative Breast

Cancer (TNBC)

Xenograft

Olaparib
Enhanced anti-tumor

effect
[3]

Non-Small Cell Lung

Cancer (NSCLC)

Xenograft

Radiation
Enhanced tumor

growth inhibition
[4][5]

Gastric Cancer Cell

Lines
Olaparib

Potentiated effects of

olaparib
[6]

Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and

validation of target engagement.

Western Blot for ATM Phosphorylation
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This protocol is for the detection of phosphorylated ATM at Serine 1981 (p-ATM Ser1981), a

key indicator of ATM activation.

Materials:

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Protein assay kit (e.g., BCA)

SDS-PAGE gels

Transfer apparatus and PVDF membranes

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

Primary antibody: Rabbit anti-Phospho-ATM (Ser1981)

Secondary antibody: HRP-conjugated anti-rabbit IgG

Chemiluminescent substrate

Procedure:

Cell Lysis: Treat cells with AZD0156 and/or a DNA damaging agent. Wash cells with ice-cold

PBS and lyse on ice with lysis buffer.

Protein Quantification: Determine protein concentration using a BCA assay.

SDS-PAGE: Denature protein lysates and separate them on an SDS-PAGE gel.

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-

ATM (Ser1981) overnight at 4°C.

Washing: Wash the membrane three times with TBST for 10 minutes each.
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Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated

secondary antibody for 1 hour at room temperature.

Washing: Repeat the washing step.

Detection: Add the chemiluminescent substrate and visualize the bands using an imaging

system.

Immunofluorescence for γH2AX Foci Formation
This assay visualizes DNA double-strand breaks (DSBs) through the detection of

phosphorylated H2AX (γH2AX) foci.

Materials:

Cells grown on coverslips

Fixation solution: 4% paraformaldehyde (PFA) in PBS

Permeabilization solution: 0.3% Triton X-100 in PBS

Blocking solution: 5% BSA in PBS

Primary antibody: Mouse anti-γH2AX (phospho S139)

Secondary antibody: Alexa Fluor 488-conjugated anti-mouse IgG

DAPI for nuclear counterstaining

Mounting medium

Procedure:

Cell Treatment and Seeding: Treat cells as required and seed them onto coverslips in a

multi-well plate.

Fixation: Fix the cells with 4% PFA for 15-30 minutes at room temperature.[7]

Washing: Wash three times with PBS.
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Permeabilization: Permeabilize the cells with 0.3% Triton X-100 for 10-30 minutes.[7]

Blocking: Block with 5% BSA for 30-60 minutes.[7][8]

Primary Antibody Incubation: Incubate with the anti-γH2AX primary antibody overnight at

4°C.[7]

Washing: Wash three times with PBS.

Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody

for 1-2 hours at room temperature in the dark.

Washing: Wash three times with PBS.

Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips onto

microscope slides using a mounting medium.

Imaging: Visualize and quantify the γH2AX foci using a fluorescence microscope.

Clonogenic Survival Assay
This assay assesses the long-term proliferative capacity of cells after treatment.

Materials:

Single-cell suspension of the desired cell line

Complete culture medium

6-well plates or petri dishes

Fixation solution: e.g., methanol:acetic acid (3:1)

Staining solution: 0.5% crystal violet in methanol

Procedure:

Cell Seeding: Plate a known number of single cells into each well of a 6-well plate. The

number of cells seeded should be adjusted based on the expected toxicity of the treatment

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC12378418/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12378418/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5755291/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12378418/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605740?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


to yield a countable number of colonies.[9][10]

Treatment: After allowing the cells to attach overnight, treat them with varying concentrations

of AZD0156 and/or other agents.

Incubation: Incubate the plates for 7-14 days, allowing colonies to form.[10] A colony is

typically defined as a cluster of at least 50 cells.

Fixation and Staining: Wash the colonies with PBS, fix them with the fixation solution, and

then stain with crystal violet.

Colony Counting: Count the number of colonies in each well.

Calculation: Calculate the plating efficiency and surviving fraction to determine the effect of

the treatment on cell survival.

Mandatory Visualizations
ATM Signaling Pathway
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Caption: ATM Signaling Pathway and Inhibition by AZD0156.

Experimental Workflow for Target Engagement
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In Vitro Assays In Vivo Models
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Caption: Workflow for Validating AZD0156 Target Engagement.
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Caption: Logical Flow of AZD0156 Mechanism of Action.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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